LogP Hydrophilicity Comparison vs. Analogs
The target compound exhibits a computed LogP of 0.13 , which is nearly identical to the 1‑methyl analog (LogP 0.12) despite having four additional carbon atoms and an oxygen atom. This places the target compound in a uniquely polar, low‑lipophilicity zone for a molecule of its size. By contrast, 1‑ethyl‑ (LogP 1.115) , 1‑phenyl‑ (LogP 1.82) [1], and 1‑benzyl‑tetrazole‑5‑thiol (LogP 1.01–2.35) are all substantially more lipophilic. The >10‑fold higher theoretical aqueous solubility predicted for the target compound versus the phenyl analog is directly relevant for aqueous‑phase reactions and biological assays where organic co‑solvent must be minimized.
≥ 0.88 units lower than ethyl/phenyl/benzyl analogs
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.13 (Chemsrc) |
| Comparator Or Baseline | 1-methyl-1H-tetrazole-5-thiol: LogP 0.12; 1-ethyl-: LogP 1.115; 1-phenyl-: LogP 1.82; 1-benzyl-: LogP 1.01–2.35 |
| Quantified Difference | Target LogP is 0.13, compared to 1.115 (ethyl), 1.82 (phenyl), and 1.01–2.35 (benzyl). Difference ≥ 0.88 LogP units, representing a 7.6‑fold to >10‑fold difference in hydrophobicity. |
| Conditions | LogP values computed by different algorithms; Chemsrc, Chembase, Sielc, Fluorochem; no standardized single laboratory measurement |
Why This Matters
For procurement, the 0.13 LogP indicates this compound is suitable for applications requiring high aqueous solubility without structural modification, unlike the more lipophilic phenyl or benzyl analogs.
- [1] Sielc Technologies. 1-Phenyltetrazole-5-thiol (CAS 86-93-1). LogP 1.82. 2018‑02‑16. View Source
